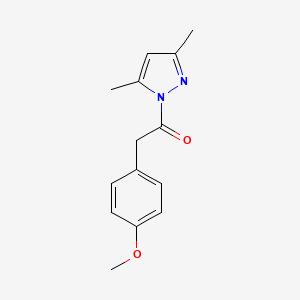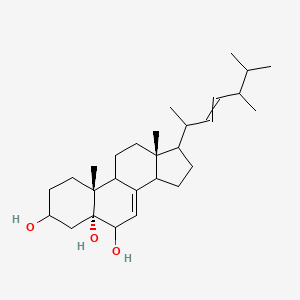
5alpha-Ergosta-7,22-diene-3beta,5,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Ergosta-7,22-diene-3beta,5,6-triol: is a naturally occurring sterol derivative. It is a type of ergostane, which is a steroid nucleus with a specific arrangement of carbon atoms. This compound is known for its unique structural features, including multiple hydroxyl groups and double bonds, which contribute to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol nucleus.
Dehydration: Removal of water molecules to form double bonds.
Isomerization: Rearrangement of the molecular structure to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of fungi or bacteria are used to convert sterol precursors into the desired product. This method is advantageous due to its efficiency and eco-friendliness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Formation of ergosta-7,22-diene-3-one derivatives.
Reduction: Formation of ergosta-7,22-diene-3beta,5,6-triol derivatives with reduced double bonds.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is used as a precursor in the synthesis of various steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : The compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain fungal infections.
Medicine: : Research has shown that this compound exhibits anti-inflammatory and anticancer properties. It is being explored as a potential therapeutic agent for various diseases.
Industry: : In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a component in certain cosmetic formulations.
Wirkmechanismus
The biological activity of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is primarily attributed to its interaction with cell membranes and specific enzymes. The hydroxyl groups and double bonds in its structure allow it to interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5alpha-Ergosta-7,22-diene-3beta,5-diol
- Ergosta-7,22-dien-3-ol
- (3beta,5alpha,22E)-3,5-Dihydroxyergosta-7,22-dien-6-one
Uniqueness: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is unique due to the presence of three hydroxyl groups and specific double bonds, which confer distinct biological activities compared to its analogs. Its ability to modulate membrane properties and enzyme activities sets it apart from other similar sterols.
Eigenschaften
Molekularformel |
C28H46O3 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/t18?,19?,20?,22?,23?,24?,25?,26-,27-,28+/m1/s1 |
InChI-Schlüssel |
ARXHRTZAVQOQEU-ISMWAZJBSA-N |
Isomerische SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


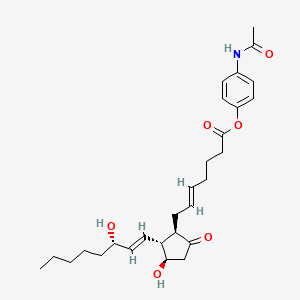
![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)

![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
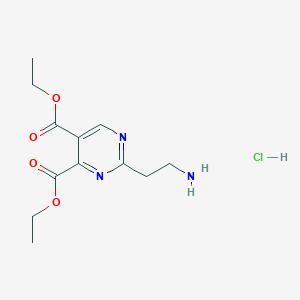
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
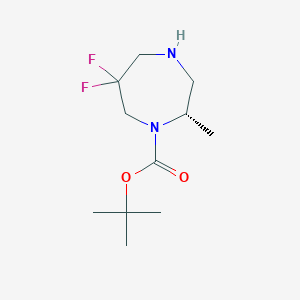
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)

